molecular formula C10H15BrN4O2 B6224849 tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate CAS No. 2763977-27-9

tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate

Cat. No.: B6224849
CAS No.: 2763977-27-9
M. Wt: 303.16 g/mol
InChI Key: VKMWLYUTXLIEPN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring substituted with a brominated 1,2,4-triazole moiety and protected by a tert-butyloxycarbonyl (Boc) group. The bromine atom at the 3-position of the triazole enhances reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . The Boc group improves solubility and stability during synthetic workflows, as demonstrated in protocols involving tert-butyl azetidine carboxylate derivatives .

Properties

CAS No.

2763977-27-9

Molecular Formula

C10H15BrN4O2

Molecular Weight

303.16 g/mol

IUPAC Name

tert-butyl 3-(3-bromo-1,2,4-triazol-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-4-7(5-14)15-6-12-8(11)13-15/h6-7H,4-5H2,1-3H3

InChI Key

VKMWLYUTXLIEPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=NC(=N2)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like triphosgene or phosgene under controlled conditions.

    Introduction of the Triazole Moiety: The 3-bromo-1H-1,2,4-triazole moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of an azetidine derivative with 3-bromo-1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate.

    Protection with Tert-butyl Group: The final step involves the protection of the azetidine nitrogen with a tert-butyl group. This can be achieved using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom of the triazole ring.

    Oxidation and Reduction: The azetidine ring and the triazole moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF) as solvent.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Substitution: Products with various nucleophiles replacing the bromine atom.

    Oxidation: Oxidized derivatives of the azetidine or triazole rings.

    Reduction: Reduced forms of the azetidine or triazole rings.

    Hydrolysis: Corresponding carboxylic acid derivative.

Scientific Research Applications

Tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions involving azetidine and triazole derivatives.

    Material Science: It can be incorporated into polymers and materials to impart specific properties such as stability and reactivity.

    Agricultural Chemistry:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The triazole moiety can participate in hydrogen bonding and π-π interactions, while the azetidine ring can provide conformational rigidity and enhance binding affinity. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate are best contextualized by comparing it to analogous azetidine-carboxylate derivatives. Below is a detailed analysis:

Substituent Diversity and Reactivity

Compound Name Substituent Key Functional Groups Reactivity/Applications Reference
This compound 3-Bromo-1,2,4-triazole Bromine, triazole Cross-coupling (e.g., Suzuki), kinase inhibitor synthesis
tert-Butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate Boronate-pyrazole Boronate ester, cyanomethyl Suzuki-Miyaura coupling, boron-directed therapeutics
tert-Butyl 3-(2-aminoethyl)-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate Indole-ethylamine Indole, methoxy JAK inhibitor precursors, redox-sensitive intermediates
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate 2-Oxoethyl Ketone Aldol condensation, chiral building block
  • Brominated vs. Boronated Derivatives : The bromine in the target compound facilitates halogen-bonding and metal-catalyzed cross-couplings, whereas the boronate group in enables direct Suzuki reactions without requiring pre-functionalization.
  • Heterocyclic Moieties : The 1,2,4-triazole in the target compound offers a rigid, planar structure conducive to kinase binding, contrasting with the indole group in , which enhances π-stacking interactions in JAK inhibitors.

Physicochemical Properties

  • Molecular Weight : The bromo-triazole derivative (C₁₀H₁₅BrN₄O₂) has a calculated molecular weight of 327.16 g/mol, compared to 441.34 g/mol for the boronate-pyrazole analogue (C₂₀H₃₁BN₄O₄) .
  • Solubility : Boc protection enhances solubility in organic solvents (e.g., DCM, MeOH), critical for purification .

Biological Activity

tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure, and significant biological properties, particularly in the context of drug discovery and development.

  • Chemical Name : this compound
  • Molecular Formula : C9H15BrN4O2
  • CAS Number : 2763977-27-9
  • Molecular Weight : 291.14 g/mol

The compound features a triazole ring, which is known for its biological relevance and pharmacological properties. The bromine atom on the triazole enhances the compound's reactivity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable bromo-substituted triazole derivative. This process can be optimized through various methods such as microwave-assisted synthesis or traditional reflux techniques to improve yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine have shown effectiveness against various bacterial strains and fungi.

CompoundActivityReference
Triazole derivative AMIC = 32 µg/mL against E. coli
Triazole derivative BMIC = 16 µg/mL against S. aureus

Anticancer Activity

The biological evaluation of related compounds has demonstrated promising anticancer activity. For example, triazole-based compounds have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia).

Key Findings :

  • MCF-7 Cell Line : IC50 values for related triazole compounds were observed in the low micromolar range (0.5 - 5 µM), indicating substantial cytotoxicity.
  • Mechanism of Action : Flow cytometry analysis revealed that these compounds can induce cell cycle arrest and apoptosis through caspase activation pathways.

Enzyme Inhibition

Triazole derivatives have also been studied for their ability to inhibit various enzymes involved in cancer progression and microbial resistance. For instance:

  • HDAC Inhibition : Some triazole derivatives exhibited HDAC inhibition with IC50 values ranging from 10 nM to 50 nM, which is comparable to established HDAC inhibitors like SAHA.

Case Studies

A recent study explored the effects of a series of triazole derivatives on human cancer cell lines. The results indicated that modifications on the triazole ring significantly affected biological activity:

CompoundCell LineIC50 (µM)Mechanism
Compound XMCF-70.48Apoptosis via caspase activation
Compound YU9370.78Cell cycle arrest at G1 phase

These findings suggest that structural modifications can enhance the anticancer properties of triazole-based compounds.

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